molecular formula C17H13ClN2O4S B2448562 Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-22-1

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2448562
CAS No.: 888409-22-1
M. Wt: 376.81
InChI Key: QAOAJNFOLIMURT-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings The compound also features a chlorophenoxy group, an acetamido group, and a methyl ester functional group

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-16(22)10-2-7-13-14(8-10)25-17(19-13)20-15(21)9-24-12-5-3-11(18)4-6-12/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAJNFOLIMURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate electrophilic intermediate.

    Acetamido Group Addition: The acetamido group is typically added through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, usually achieved by reacting the acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the phenoxy group, leading to the formation of sulfoxides or quinones, respectively.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H12Cl2N2O2S
  • Molecular Weight : 367.2 g/mol
  • IUPAC Name : N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study on thiazole derivatives revealed promising antimicrobial activity against pathogens responsible for infections, suggesting that modifications in the thiazole structure can enhance efficacy against resistant strains .

Anticancer Properties

The anticancer potential of this compound is notable, particularly in targeting breast cancer cells.

  • Case Study : In vitro studies have demonstrated that similar compounds can inhibit the growth of estrogen receptor-positive breast adenocarcinoma cell lines (e.g., MCF7). The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with specific biological targets, enhancing the understanding of its mechanism of action.

  • Insights : Docking simulations suggest that the compound interacts effectively with receptors involved in cancer proliferation pathways, indicating a potential for drug development .

Comparative Analysis of Thiazole Derivatives

To better understand the applications of this compound, a comparative analysis with other thiazole-containing compounds is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateHigh (MCF7 cells)Contains chlorophenoxy group
N-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamideHighModerateStrong against Gram-positive bacteria
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneLowHigh (multiple cell lines)Exhibits strong cytotoxicity

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:

    Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate: Similar structure but with additional chlorine atoms, which may enhance its reactivity and biological activity.

    Methyl 2-(2-(4-bromophenoxy)acetamido)benzo[d]thiazole-6-carboxylate:

    Methyl 2-(2-(4-fluorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate: Fluorine substitution can significantly impact the compound’s stability and reactivity.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their influence on its chemical and biological properties.

Biological Activity

Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, characterized by the following components:

  • 4-chlorophenoxy group
  • Acetamido substituent
  • Methyl carboxylate functional group

Its molecular formula is C17H16ClN2O4SC_{17}H_{16}ClN_{2}O_{4}S with a molecular weight of approximately 447.89 g/mol. The unique arrangement of these substituents enhances its potential applications in medicinal chemistry, particularly in drug discovery and development.

Biological Activities

Research indicates that compounds containing the benzo[d]thiazole scaffold, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity :
    • Derivatives of benzo[d]thiazole have shown effectiveness against various microbial strains.
    • The compound's structural features suggest potential for significant antimicrobial effects.
  • Anticancer Properties :
    • Studies have demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
    • For instance, a related compound was found to exhibit anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines .
  • Anti-inflammatory Effects :
    • The presence of specific functional groups may contribute to its anti-inflammatory properties, although detailed studies are needed to elucidate these effects.

Preliminary studies suggest that this compound may interact with various biomolecules involved in apoptosis and cell signaling pathways. Molecular docking studies have been proposed to further elucidate these interactions, providing insights into how structural modifications might enhance efficacy or reduce toxicity .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylateContains amino group instead of acetamidoAnticancer and antimicrobial properties
Methyl 2-aminobenzo[d]thiazole-7-carboxylateDifferent carboxylate positionAntimicrobial and anti-inflammatory effects
5-Chlorobenzo[d]thiazole-2-carboxylic acidLacks methyl ester; carboxylic acid presentPotential anticancer activity

The uniqueness of this compound lies in its specific combination of substituents that may enhance solubility and bioavailability compared to similar compounds.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on derivatives of benzo[d]thiazole demonstrated significant anticancer activity against multiple cancer cell lines, with some compounds showing IC50 values as low as 5.38μM5.38\mu M .
  • Molecular Docking Studies :
    • Research utilizing molecular dynamics simulations has indicated promising binding interactions with acetylcholinesterase (AChE), suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer’s .
  • Pharmacological Evaluations :
    • Compounds similar to this compound have been evaluated for their inhibitory activities against various targets, showcasing their potential as drug candidates in treating cancer and other diseases .

Q & A

Q. Critical Factors Affecting Yield

FactorImpactExample from Evidence
Coupling agent efficiencyTBTU improves amide bond formation vs. traditional EDCl/HOBt
Temperature controlLower temps (0–5°C) reduce hydrolysis of reactive intermediates
Purification methodFlash chromatography enhances purity but reduces yield

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Essential for confirming regiochemistry and functional groups. For example, the methyl ester group at C6 appears as a singlet near δ 3.8 ppm in 1H NMR, while aromatic protons show splitting patterns consistent with the benzothiazole core .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. A related compound crystallized in the monoclinic P21/c space group, revealing intramolecular N–H···N and C–H···O interactions critical for stability .
  • LC-MS : Validates molecular weight (e.g., [M–H]⁻ at m/z 617.0 for analogs) and detects impurities .

Methodological Note : For ambiguous NMR signals, 2D experiments (e.g., COSY, HSQC) are recommended to resolve overlapping peaks.

How do structural modifications at the thiazole ring or acetamido group affect biological activity?

Advanced Research Question

  • Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances DNA gyrase inhibition (IC₅₀ values <1 µM in Acinetobacter baumannii). Conversely, bulky substituents reduce cell permeability .
  • Acetamido group variations : Replacing 4-chlorophenoxy with fluorophenyl groups increases antimicrobial potency but may reduce solubility .
  • Ester vs. carboxylic acid : Methyl esters improve membrane permeability compared to free acids, as shown in benzothiazole-based inhibitors .

Q. Structure-Activity Relationship (SAR) Table

ModificationBiological Activity (Example)Evidence
4-Cl phenoxyEnhanced DNA gyrase binding
Methyl ester at C6Improved bioavailability
Thiazole N-methylationReduced cytotoxicity

What computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Question

  • Molecular docking : Used to model interactions with DNA gyrase (PDB: 5YY). The 4-chlorophenoxy group occupies a hydrophobic pocket, while the benzothiazole core forms π-π stacking with Tyr109 .
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns, with RMSD <2 Å for key residues .
  • QSAR models : Correlate logP values with antimicrobial activity; optimal logP ~3.5 balances solubility and membrane penetration .

Validation : Experimental IC₅₀ values should be cross-checked with computational predictions to refine models.

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., A. baumannii vs. P. aeruginosa) or cell lines.
  • Purity issues : Low-yield syntheses (e.g., 19–24%) may introduce impurities that skew activity .
  • Solubility effects : DMSO concentrations >1% in cell-based assays can alter membrane dynamics .

Q. Resolution Strategies

Standardize assays : Use CLSI guidelines for antimicrobial testing.

Characterize batches : LC-MS purity >95% required for reproducible results.

Control solvents : Limit DMSO to ≤0.1% in biological assays .

What are the challenges in resolving hydrogen-bonding networks in crystalline forms of this compound?

Advanced Research Question

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate structure determination.
  • Weak interactions : C–H···π and van der Waals forces dominate packing, requiring high-resolution (<1.0 Å) X-ray data .
  • Disorder : Flexible 4-chlorophenoxy groups may exhibit positional disorder, resolved using SHELXL refinement .

Methodological Recommendation : Use synchrotron radiation for high-resolution data collection and Hirshfeld surface analysis to quantify intermolecular interactions.

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